molecular formula C23H32N2O3 B6053092 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol

2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol

Cat. No. B6053092
M. Wt: 384.5 g/mol
InChI Key: WJKJERROSIZWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as A-317491, is a potent and selective antagonist of the purinergic P2X3 receptor. P2X3 receptors are ion channels that are activated by ATP and play a critical role in pain sensation. A-317491 has been studied extensively for its potential use in treating chronic pain conditions.

Mechanism of Action

2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol is a selective antagonist of the P2X3 receptor. P2X3 receptors are expressed in sensory neurons and are activated by ATP released from damaged tissues. Activation of P2X3 receptors leads to the release of neurotransmitters such as glutamate and substance P, which play a critical role in pain sensation. By blocking P2X3 receptors, 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol reduces the release of these neurotransmitters and thus reduces pain sensation.
Biochemical and Physiological Effects
2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to be highly selective for the P2X3 receptor and has no significant effects on other P2X receptors or other ion channels. It has also been shown to have a long duration of action, with effects lasting for several hours after administration. 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol is its high selectivity for the P2X3 receptor, which allows for more precise targeting of this receptor compared to other non-selective P2X receptor antagonists. However, one limitation of 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol is its relatively low potency compared to other P2X3 receptor antagonists. This may limit its effectiveness in certain experimental conditions.

Future Directions

There are several potential future directions for research on 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is the development of more potent and selective P2X3 receptor antagonists based on the structure of 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol. Another area of interest is the use of 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol in combination with other pain medications to improve pain relief. Finally, further studies are needed to evaluate the safety and efficacy of 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol in humans.

Synthesis Methods

2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-(2-methylbenzyl)piperazine with 3-(2-hydroxyethoxy)benzaldehyde to form an intermediate, which is then reacted with 4-bromobenzyl chloride to form the final product.

Scientific Research Applications

2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential use in treating chronic pain conditions. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. 2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol has also been studied for its potential use in treating other conditions such as asthma, cystitis, and irritable bowel syndrome.

properties

IUPAC Name

2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-19-5-2-3-7-21(19)17-25-11-10-24(18-22(25)9-12-26)16-20-6-4-8-23(15-20)28-14-13-27/h2-8,15,22,26-27H,9-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKJERROSIZWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC(=CC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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